molecular formula C20H27ClN4O B13765425 N',N'-diethyl-N-(3-methoxyphenazin-1-yl)propane-1,3-diamine;hydrochloride CAS No. 7403-49-8

N',N'-diethyl-N-(3-methoxyphenazin-1-yl)propane-1,3-diamine;hydrochloride

Cat. No.: B13765425
CAS No.: 7403-49-8
M. Wt: 374.9 g/mol
InChI Key: GVXMLKVQUDBSOP-UHFFFAOYSA-N
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Description

N’,N’-diethyl-N-(3-methoxyphenazin-1-yl)propane-1,3-diamine;hydrochloride is an organic compound with a complex structure that includes a phenazine ring substituted with a methoxy group and a diethylamino-propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-diethyl-N-(3-methoxyphenazin-1-yl)propane-1,3-diamine;hydrochloride typically involves multiple steps:

    Formation of the Phenazine Core: The phenazine core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.

    Attachment of the Diethylamino-Propyl Chain: The final step involves the alkylation of the phenazine derivative with N,N-diethyl-1,3-propanediamine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N’,N’-diethyl-N-(3-methoxyphenazin-1-yl)propane-1,3-diamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenazine ring can be oxidized to form quinone derivatives.

    Reduction: Reduction of the phenazine ring can lead to the formation of dihydrophenazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrophenazine derivatives.

    Substitution: Various substituted phenazine derivatives depending on the nucleophile used.

Scientific Research Applications

N’,N’-diethyl-N-(3-methoxyphenazin-1-yl)propane-1,3-diamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the phenazine core.

    Medicine: Studied for its potential antimicrobial and anticancer properties.

    Industry: Used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N’,N’-diethyl-N-(3-methoxyphenazin-1-yl)propane-1,3-diamine;hydrochloride involves its interaction with various molecular targets:

    Molecular Targets: The phenazine core can intercalate with DNA, disrupting its function.

    Pathways Involved: The compound can induce oxidative stress in cells, leading to cell death. It can also inhibit key enzymes involved in cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dimethyl-1,3-propanediamine: Similar structure but lacks the phenazine core.

    N-Methyl-1,3-propanediamine: Similar structure but with a methyl group instead of a diethyl group.

    Phenazine Derivatives: Compounds with similar phenazine cores but different substituents.

Uniqueness

N’,N’-diethyl-N-(3-methoxyphenazin-1-yl)propane-1,3-diamine;hydrochloride is unique due to the combination of the phenazine core with a methoxy group and a diethylamino-propyl chain, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

CAS No.

7403-49-8

Molecular Formula

C20H27ClN4O

Molecular Weight

374.9 g/mol

IUPAC Name

N',N'-diethyl-N-(3-methoxyphenazin-1-yl)propane-1,3-diamine;hydrochloride

InChI

InChI=1S/C20H26N4O.ClH/c1-4-24(5-2)12-8-11-21-18-13-15(25-3)14-19-20(18)23-17-10-7-6-9-16(17)22-19;/h6-7,9-10,13-14,21H,4-5,8,11-12H2,1-3H3;1H

InChI Key

GVXMLKVQUDBSOP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1=CC(=CC2=NC3=CC=CC=C3N=C12)OC.Cl

Origin of Product

United States

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